molecular formula C8H10N2O B1433166 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one CAS No. 1443980-85-5

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Cat. No.: B1433166
CAS No.: 1443980-85-5
M. Wt: 150.18 g/mol
InChI Key: YVNJYIVGFDDEFX-UHFFFAOYSA-N
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Description

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the ATP-binding site of these receptors, this compound prevents their activation and subsequent downstream signaling.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, the compound reduces the migration and invasion abilities of cancer cells, further highlighting its potential as an anti-cancer agent . The impact on cell signaling pathways includes the inhibition of the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, effectively shutting down the signaling pathways that promote cell growth and survival. Additionally, the compound may induce changes in gene expression related to cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, followed by conjugation reactions that increase its solubility for excretion. The metabolic pathways involved can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein may affect the compound’s distribution by pumping it out of cells, thereby influencing its intracellular concentration. The compound tends to accumulate in tissues with high expression of FGFRs, such as certain tumors, enhancing its therapeutic potential in these areas.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound does not appear to localize significantly in the nucleus or other organelles. Its cytoplasmic localization is consistent with its role in inhibiting receptor tyrosine kinases, which are membrane-bound proteins.

Preparation Methods

The synthesis of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization reactions using methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) have been reported to yield good results . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-5-7-6(2-3-9-7)4-8(10)11/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJYIVGFDDEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC1=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185420
Record name 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-85-5
Record name 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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